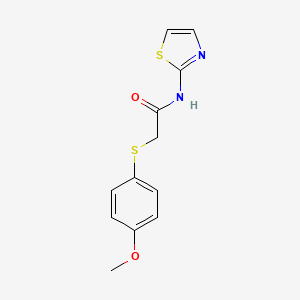

2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-16-9-2-4-10(5-3-9)18-8-11(15)14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYRXQPFAISYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide typically involves the reaction of 4-methoxythiophenol with thiazole-2-yl acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Reactivity of the Thioether Group

The thioether (–S–) group undergoes oxidation and nucleophilic substitution reactions:

| Reaction Type | Reagents/Conditions | Product | Key Findings | Source |

|---|---|---|---|---|

| Oxidation to sulfone | H<sub>2</sub>O<sub>2</sub>, AcOH, 60°C | Sulfone derivative | Complete conversion after 6 hours; confirmed via <sup>1</sup>H NMR. | |

| Nucleophilic substitution | Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMF | Alkylated thioether | High regioselectivity at the sulfur atom under basic conditions. |

Thiazole Ring Reactivity

The electron-deficient thiazole ring participates in electrophilic and nucleophilic substitutions:

Acetamide Group Transformations

The acetamide moiety undergoes hydrolysis and acylation:

Methoxyphenyl Group Modifications

The methoxyphenyl substituent participates in demethylation and electrophilic reactions:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the thiazole ring:

Reductive Transformations

The thioether and acetamide groups are susceptible to reduction:

Key Mechanistic Insights

-

Thioether Oxidation : Proceeds via a two-step radical mechanism, with sulfoxide as an intermediate.

-

Thiazole Nitration : Directed by the electron-withdrawing acetamide group, favoring 5-position substitution .

-

Demethylation : BBr<sub>3</sub> selectively cleaves the methoxy group without affecting the thiazole ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide, exhibit notable antimicrobial properties. They have been tested against various bacterial strains, demonstrating efficacy against both gram-positive and gram-negative bacteria. For instance, studies have shown that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml .

Anticancer Properties

The compound's structural characteristics may also confer anticancer properties. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation in vitro. In particular, compounds similar to 2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide have shown promise against various cancer cell lines, including lung and breast cancer cells . The mechanism of action often involves the induction of apoptosis in cancer cells.

Antitubercular Activity

Given the rising incidence of drug-resistant tuberculosis, the search for effective anti-tubercular agents is critical. Compounds based on the thiazole structure have been evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing potent activity comparable to standard treatments like Rifampicin . This highlights the potential of 2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide as a candidate for further development in anti-tubercular therapy.

Synthesis and Optimization

The synthesis of 2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step chemical reactions that require careful optimization of conditions to ensure high yields and purity. The presence of functional groups such as thiazole and methoxyphenyl enhances its reactivity, allowing for further modifications that can improve its pharmacological profile.

Case Studies and Research Findings

Several studies have documented the applications and effects of thiazole derivatives:

- Antimicrobial Efficacy : A study reported that thiazole derivatives exhibited significant antibacterial activity against resistant strains, indicating their potential as novel antibiotics .

- Anticancer Activity : Research has shown that certain thiazole-based compounds can induce apoptosis in cancer cells through various pathways, making them candidates for cancer therapy .

- Antitubercular Potential : A recent investigation highlighted the effectiveness of thiazole derivatives against multidrug-resistant Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis .

Mechanism of Action

The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their properties, focusing on substituent variations, physicochemical data, and biological activities:

Key Structural and Functional Comparisons:

Substituent Impact on Bioactivity :

- Piperazine vs. Thioether Linkers : Compounds with piperazine substituents (e.g., 13, 14) exhibit potent MMP-9 inhibition due to enhanced solubility and conformational flexibility . In contrast, the target compound’s thioether linker may favor hydrophobic interactions but reduce solubility.

- Electron-Withdrawing Groups (EWGs) : The 4-chloro substituent in Compound 14 slightly reduces MMP-9 inhibition compared to the 4-methoxy group in Compound 13 (IC₅₀ = 0.31 µM vs. 0.28 µM), suggesting EWGs marginally hinder binding .

- Benzothiazole vs. Thiazole Cores : Compounds with benzothiazole cores (e.g., 8c, 4g) demonstrate superior enzyme inhibition (e.g., VEGFR-2, CK1) due to extended aromatic systems enhancing target affinity .

Thermal Stability: Melting points correlate with molecular symmetry and intermolecular forces. Piperazine-containing derivatives (e.g., 13, 14) exhibit higher melting points (>280°C) than thiadiazole- or pyrimidinone-linked analogs (e.g., 4g, 8c), likely due to stronger hydrogen-bonding networks .

Pharmacological Profiles: MMP Inhibitors: Piperazine-thiazole hybrids (e.g., 13, 14) outperform simpler thioether analogs in MMP-9 inhibition, highlighting the role of secondary amine groups in chelating zinc ions at the enzyme active site . Anticancer Agents: Benzothiazole derivatives (e.g., 8c, 4g) show nanomolar-level potency against kinases (VEGFR-2, CK1) and cancer cell lines, whereas thiazole-based compounds are less potent, possibly due to reduced membrane permeability .

Q & A

Q. What are the key steps and challenges in synthesizing 2-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)acetamide?

The synthesis typically involves:

- Thioether formation : Reacting 4-methoxythiophenol with a halogenated acetamide precursor in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). Catalysts such as triethylamine or potassium carbonate are often used to deprotonate thiols and enhance reactivity .

- Acylation : Coupling the thioether intermediate with a thiazol-2-amine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Challenges : Low yields due to steric hindrance from the methoxyphenyl group, requiring optimized reaction times (12–24 hours) and temperatures (50–80°C). Protective groups (e.g., Boc) may be needed to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH), thioether (δ ~4.2 ppm for SCH), and thiazole protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 349.08) and fragmentation patterns .

- IR Spectroscopy : Detects amide C=O stretching (~1650 cm) and aromatic C-S bonds (~650 cm) .

Q. What preliminary assays are used to evaluate its biological activity?

- Antimicrobial Testing : Broth microdilution assays (MIC values) against Staphylococcus aureus and Escherichia coli .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC values. Positive controls like doxorubicin are essential for validation .

- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay Variability : Differences in cell culture conditions (e.g., serum concentration, passage number). Standardize protocols using guidelines like OECD 423 .

- Compound Purity : HPLC purity ≥95% is critical; impurities can skew results. Use orthogonal methods (NMR, LC-MS) for validation .

- Solubility Issues : Poor solubility in aqueous buffers may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) and confirm solubility via dynamic light scattering .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or tubulin. The methoxyphenyl group shows π-π stacking with hydrophobic pockets, while the thiazole ring hydrogen-bonds with catalytic residues .

- QSAR Modeling : Train models with descriptors like LogP, topological polar surface area (TPSA), and H-bond acceptors. Thioether linkages correlate with improved membrane permeability .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable target engagement .

Q. How can the metabolic stability of this compound be optimized?

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. The acetamide moiety is prone to hydrolysis; replacing it with a sulfonamide improves stability .

- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms. Thiazole derivatives often inhibit CYP3A4, requiring structural tweaks (e.g., fluorine substitution) to reduce off-target effects .

- Prodrug Design : Mask the thiol group as a disulfide or ester to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.